siRNA Silencing: ALC-0315 LNPs vs. MC3 LNPs
As a precursor to the ionizable lipid ALC-0315, the target compound contributes to a lipid structure that demonstrates superior in vivo gene silencing efficacy. In a direct head-to-head comparison in mice, lipid nanoparticles (LNPs) formulated with ALC-0315 achieved a 2-fold greater knockdown of coagulation Factor VII (FVII) in hepatocytes and a 10-fold greater knockdown of ADAMTS13 in hepatic stellate cells (HSCs) compared to LNPs formulated with the clinically approved ionizable lipid DLin-MC3-DMA (MC3) at an equivalent siRNA dose of 1 mg/kg [1]. The study explicitly states that ALC-0315 LNPs are more potent for siRNA-mediated protein knockdown in the liver than MC3 LNPs [2].
| Evidence Dimension | In vivo gene silencing efficacy (protein knockdown) |
|---|---|
| Target Compound Data | ALC-0315 LNPs: 2-fold greater knockdown of FVII; 10-fold greater knockdown of ADAMTS13 |
| Comparator Or Baseline | DLin-MC3-DMA (MC3) LNPs (baseline for fold-change calculation) |
| Quantified Difference | 2-fold increase for FVII; 10-fold increase for ADAMTS13 |
| Conditions | In vivo study in mice; 1 mg/kg siRNA dose; evaluation of FVII in hepatocytes and ADAMTS13 in hepatic stellate cells [1] |
Why This Matters
This 2- to 10-fold improvement in in vivo gene silencing potency can translate to achieving equivalent therapeutic effects at lower siRNA doses, potentially reducing off-target effects and manufacturing costs for RNAi therapeutics.
- [1] Ferraresso, F., Strilchuk, A. W., et al. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. Molecular Pharmaceutics, 19(7), 2175-2182. View Source
- [2] Ferraresso, F., et al. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. Mendeley Data. View Source
